(5Z)-1-(3-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
(5Z)-1-(3-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a synthetic organic compound that belongs to the class of dihydropyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-(3-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-ethoxybenzaldehyde with 4-fluorobenzylidene and thiourea in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-1-(3-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-1-(3-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA/RNA Interaction: The compound could interact with genetic material, influencing gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-1-(3-ethoxyphenyl)-5-(4-chlorobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- (5Z)-1-(3-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Uniqueness
(5Z)-1-(3-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to the presence of the fluorobenzylidene group, which may impart specific chemical and biological properties. This uniqueness can be compared to other similar compounds that have different substituents, affecting their reactivity and applications.
Properties
Molecular Formula |
C19H15FN2O3S |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
(5Z)-1-(3-ethoxyphenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C19H15FN2O3S/c1-2-25-15-5-3-4-14(11-15)22-18(24)16(17(23)21-19(22)26)10-12-6-8-13(20)9-7-12/h3-11H,2H2,1H3,(H,21,23,26)/b16-10- |
InChI Key |
XIUPXIHVQITCMZ-YBEGLDIGSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)F)/C(=O)NC2=S |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)C(=O)NC2=S |
Origin of Product |
United States |
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